N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H17ClFN5O2S and its molecular weight is 457.91. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Research on compounds with similar structures focuses on their synthesis and structural characterization, aiming to understand their molecular frameworks and potential as scaffolds for further chemical modification. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) successfully synthesized and characterized isostructural compounds using single crystal diffraction, revealing insights into their molecular conformations and planarity Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021). Crystals. Similarly, Gündoğdu et al. (2017) designed and synthesized novel compounds as cytotoxic agents, further characterized by X-ray powder diffraction, showcasing the potential of these compounds in medicinal chemistry Gündoğdu, G., Aytaç, S. P., Müller, M., Tozkoparan, B., & Kaynak, F. B. (2017). Powder Diffraction.
Anticancer and Antioxidant Properties
Another area of focus is the evaluation of anticancer and antioxidant properties of structurally similar compounds. Sunil et al. (2010) explored the in vitro antioxidant property and anticancer activity of triazolo-thiadiazoles, demonstrating significant cytotoxic effects on hepatocellular carcinoma cell lines Sunil, D., Isloor, A., Shetty, P., Satyamoorthy, K., & Prasad, A. S. B. (2010). Arabian Journal of Chemistry. These findings highlight the potential therapeutic applications of these compounds against cancer and oxidative stress.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-15(22)6-4-8-17(12)25-20(30)19(29)24-10-9-13-11-31-21-26-18(27-28(13)21)14-5-2-3-7-16(14)23/h2-8,11H,9-10H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXIGUVIHSWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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